molecular formula C7H5BrCl2N2O B6259960 5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride CAS No. 1423025-62-0

5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride

Cat. No. B6259960
CAS RN: 1423025-62-0
M. Wt: 283.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is a heterocyclic derivative . It is used as an intermediate in organic synthesis . The compound has a molecular weight of 283.94 .


Synthesis Analysis

The synthesis of 5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride can be achieved by adding solid bromide to a stirred solution of 2-amino-4-bromophenol in methanol at room temperature . There have been advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor .


Molecular Structure Analysis

The molecular formula of 5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is C7H5BrCl2N2O . The InChI code is 1S/C7H3BrClNO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) .


Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Physical And Chemical Properties Analysis

The compound has a predicted melting point of 221-222°C . The predicted density is approximately 1.8 g/cm3 . The refractive index is predicted to be n20D 1.72 .

Mechanism of Action

While the specific mechanism of action for 5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is not mentioned in the search results, benzoxazole derivatives have been reported to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Future Directions

The future directions of this compound could involve further exploration of its potential biological activities and its use in drug discovery . Its synthesis using different reaction conditions and catalysts could also be explored .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride involves the reaction of 5-bromo-7-chloro-1,3-benzoxazol-2-amine with hydrochloric acid.", "Starting Materials": [ "5-bromo-7-chloro-1,3-benzoxazol-2-amine" ], "Reaction": [ "To a solution of 5-bromo-7-chloro-1,3-benzoxazol-2-amine in water, hydrochloric acid is added dropwise with stirring.", "The resulting mixture is stirred at room temperature for several hours.", "The solid product is collected by filtration and washed with water.", "The product is then dried under vacuum to yield 5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride." ] }

CAS RN

1423025-62-0

Product Name

5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride

Molecular Formula

C7H5BrCl2N2O

Molecular Weight

283.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.